

Application Notes and Protocols for Liquid Phase Exfoliation of MoSe₂ Nanosheets

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Compound of Interest

Compound Name: Molybdenum diselenide

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Introduction

Molybdenum diselenide (MoSe₂), a transition metal dichalcogenide (TMD), has garnered significant interest in the biomedical field due to its unique physicochemical properties. When exfoliated into two-dimensional (2D) nanosheets, MoSe₂ exhibits a high surface-area-to-volume ratio, strong absorbance in the near-infrared (NIR) region, and excellent biocompatibility, making it a promising candidate for various applications, including biosensing, bioimaging, and drug delivery.[1] Liquid-phase exfoliation (LPE) is a facile and scalable method for producing high-quality MoSe₂ nanosheets.[2][3]

These application notes provide detailed protocols for the liquid-phase exfoliation of MoSe₂ nanosheets and their subsequent characterization. Furthermore, it outlines methodologies for their application in drug delivery and photothermal therapy, complete with quantitative data and a discussion of the underlying cellular mechanisms.

Experimental Protocols

Liquid Phase Exfoliation (LPE) of MoSe₂ Nanosheets

This protocol describes a common sonication-assisted LPE method for producing MoSe₂ nanosheets.

Materials:

- MoSe₂ bulk powder
- N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)[2][3]
- Deionized (DI) water
- Ethanol
- Probe sonicator
- High-speed centrifuge
- Beakers and vials

Procedure:

- Preparation of the Dispersion:
 - Weigh 40 mg of MoSe₂ bulk powder and add it to 40 mL of a chosen solvent (e.g., NMP, DMF, or a co-solvent mixture) in a beaker.[2] A typical starting concentration is 10 mg/mL.[4]
- Sonication:
 - Immerse the beaker in an ice bath to prevent overheating.
 - Place the probe of the sonicator into the dispersion.
 - Sonicate the mixture for 1 to 8 hours.[4] The sonication time can be varied to control the extent of exfoliation and the resulting nanosheet size.[5]
- Centrifugation:
 - Transfer the sonicated dispersion into centrifuge tubes.
 - Centrifuge the dispersion at a specific speed (e.g., 3000 rpm) for 15 minutes to remove unexfoliated bulk material and larger aggregates.[4]
- Supernatant Collection:

- Carefully collect the supernatant, which contains the exfoliated MoSe₂ nanosheets.
- Characterization:
 - The resulting nanosheet dispersion is now ready for characterization to determine its concentration, morphology, and other properties.

Characterization of MoSe₂ Nanosheets

a. UV-Vis Spectroscopy:

- Purpose: To determine the concentration of exfoliated MoSe₂ nanosheets and to estimate the number of layers.
- Procedure:
 - Acquire the UV-Vis absorption spectrum of the MoSe₂ nanosheet dispersion.
 - The presence of characteristic excitonic peaks can confirm the successful exfoliation.
 - The concentration can be estimated using the Beer-Lambert law, with the extinction coefficient for MoSe₂.

b. Transmission Electron Microscopy (TEM):

- Purpose: To visualize the morphology, lateral size, and number of layers of the exfoliated nanosheets.
- Procedure:
 - Deposit a small drop of the diluted MoSe₂ dispersion onto a TEM grid.
 - Allow the solvent to evaporate completely.
 - Image the nanosheets using a TEM instrument. High-resolution TEM (HRTEM) can be used to observe the crystal lattice.[\[4\]](#)

c. Atomic Force Microscopy (AFM):

- Purpose: To accurately measure the thickness of the exfoliated nanosheets.
- Procedure:
 - Deposit a diluted dispersion of MoSe₂ nanosheets onto a clean silicon wafer.
 - Allow the solvent to dry.
 - Scan the surface with an AFM in tapping mode to obtain topographical images and measure the height profile of the nanosheets.

Drug Loading and Release

This protocol provides a general method for loading a model anticancer drug, Doxorubicin (DOX), onto MoSe₂ nanosheets.

Materials:

- Exfoliated MoSe₂ nanosheet dispersion
- Doxorubicin hydrochloride (DOX)
- Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
- Dialysis membrane

Procedure:

- Drug Loading:
 - Mix the MoSe₂ nanosheet dispersion with a solution of DOX.
 - Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanosheet surface.
 - Centrifuge the mixture to separate the DOX-loaded MoSe₂ nanosheets from the unbound drug.
 - Wash the nanosheets with DI water to remove any remaining free DOX.

- The amount of loaded DOX can be quantified by measuring the absorbance of the supernatant using UV-Vis spectroscopy.
- In Vitro Drug Release:
 - Disperse the DOX-loaded MoSe₂ nanosheets in PBS at pH 7.4 and pH 5.0 in separate dialysis bags.
 - Place the dialysis bags in a larger volume of the corresponding PBS solution.
 - To study stimulus-responsive release, expose one set of samples to a near-infrared (NIR) laser (e.g., 808 nm).[\[6\]](#)
 - At predetermined time intervals, collect aliquots from the external PBS solution and measure the concentration of released DOX using UV-Vis spectroscopy.

Quantitative Data

The following tables summarize key quantitative data from the literature regarding the properties and performance of liquid-phase exfoliated MoSe₂ and similar MoS₂ nanosheets.

Table 1: Physical and Optical Properties of Exfoliated MoSe₂ Nanosheets

Parameter	Value	Reference
Average Lateral Dimension	~25 nm - ~63 nm	[4]
Number of Layers	<10	[7]
Interlayer Spacing (d-spacing for 002 plane)	~0.65 nm	[4]
Bandgap (eV)	1.55 eV (for MoSe ₂)	[4]

Table 2: Drug Delivery and Photothermal Therapy Performance of MoS₂/MoSe₂ Nanosheets

Parameter	Value	Reference
Doxorubicin (DOX) Loading Capacity (for functionalized MoS ₂)	151.4 mg/g	[6]
Photothermal Conversion Efficiency (for MoSe ₂)	61.8%	[8]
Temperature Increase (MoSe ₂ nanosheets at 150 µg/mL under 808 nm laser)	>55 °C within 5 min	[9]

Visualizations

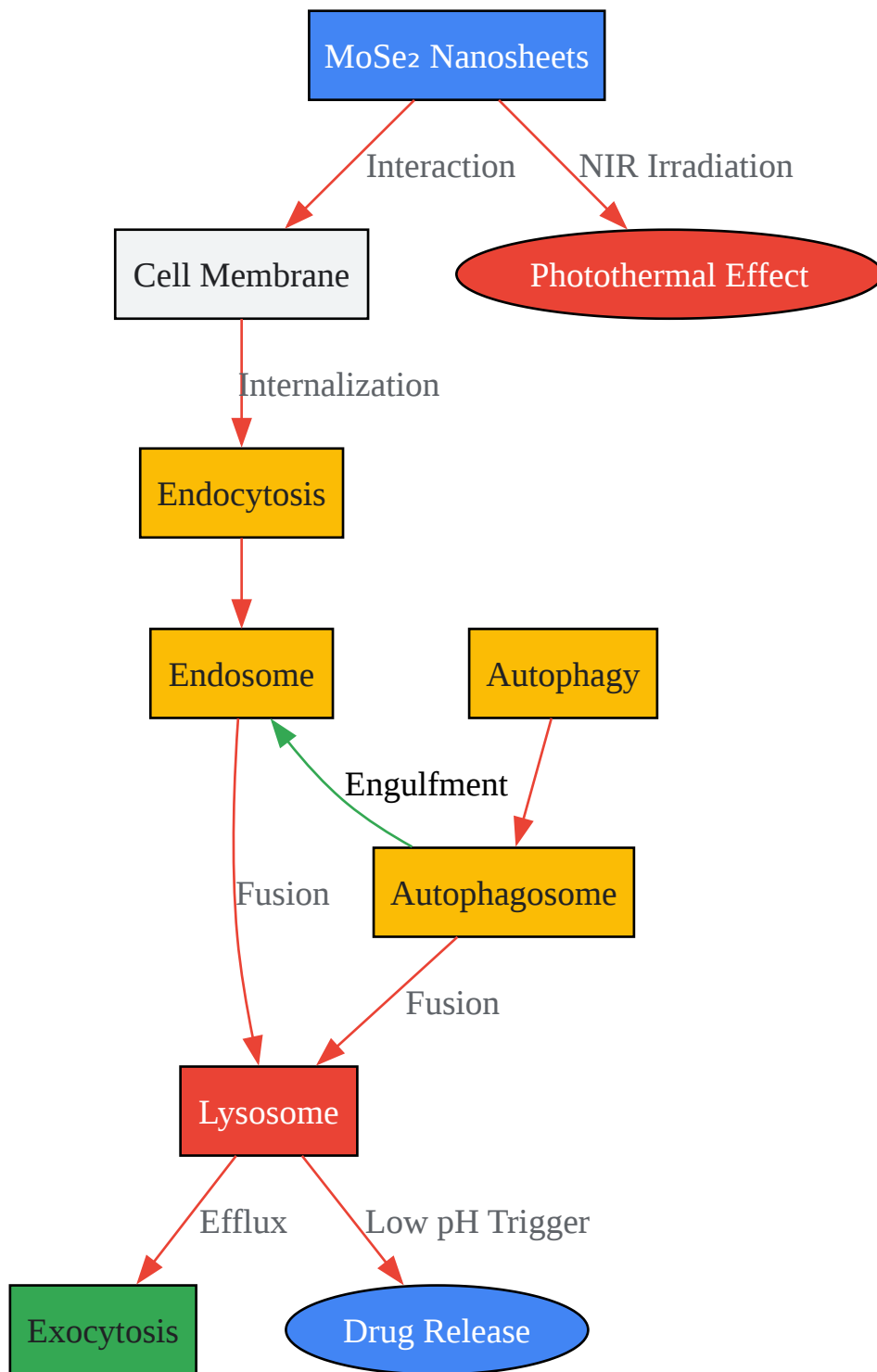
Experimental Workflow



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Caption: Workflow for LPE of MoSe₂ nanosheets, characterization, and application.

Cellular Uptake and Trafficking Pathway



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Caption: Cellular uptake and intracellular trafficking of MoSe₂ nanosheets.

Discussion

The successful liquid-phase exfoliation of MoSe₂ nanosheets provides a versatile platform for various biomedical applications. The protocols outlined above offer a reproducible method for their synthesis and characterization. The quantitative data presented highlights their potential in drug delivery and photothermal therapy.

For drug delivery, the high surface area of the nanosheets allows for efficient loading of therapeutic agents like doxorubicin. The release of the drug can be triggered by the acidic tumor microenvironment (pH ~5.0) or externally by NIR irradiation, which induces a photothermal effect.[6] This dual-stimuli responsiveness allows for targeted and controlled drug release, minimizing side effects on healthy tissues.

The cellular uptake of MoSe₂ nanosheets is a complex process involving endocytosis, with subsequent trafficking to lysosomes mediated by autophagy.[10] Understanding these pathways is crucial for designing effective drug delivery systems. For instance, strategies to inhibit exocytosis could enhance the intracellular accumulation of the nanosheets and improve therapeutic efficacy.[10]

In photothermal therapy, the strong NIR absorbance of MoSe₂ nanosheets leads to efficient heat generation upon laser irradiation, which can be used to ablate cancer cells.[9] The photothermal conversion efficiency is a key parameter in determining the effectiveness of this approach.

Conclusion

Liquid-phase exfoliation is an effective method for producing MoSe₂ nanosheets with properties suitable for drug delivery and photothermal therapy. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers and professionals in the field of drug development and nanomedicine. Further research into the surface functionalization of these nanosheets can lead to enhanced targeting, improved biocompatibility, and the development of multifunctional theranostic platforms.

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